molecular formula C12H14N4O4 B052452 Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate CAS No. 43024-67-5

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Cat. No. B052452
CAS RN: 43024-67-5
M. Wt: 278.26 g/mol
InChI Key: NXFDIPGZEWOPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate" belongs to the family of pyrazolopyrimidines, compounds that have garnered interest for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. These compounds are noted for their unique molecular structures, which contribute to their distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazolopyrimidines, including diethyl 7-aminopyrazolo[1,5-a]pyrimidine derivatives, often involves multistep reactions, including cyclocondensation, formylation, and reactions with amines or other nucleophiles. A notable method for synthesizing these compounds includes the reaction of aminoazoles with acetoacetic ester and aliphatic or aromatic aldehydes to yield a variety of substituted pyrazolopyrimidines (Fedorova et al., 2003).

Molecular Structure Analysis

Pyrazolopyrimidines exhibit a diverse range of molecular structures, with variations in substituents affecting their overall configuration and properties. X-ray crystallography has been a crucial tool in determining these structures, providing insights into the molecular arrangement and hydrogen-bonding patterns that contribute to their stability and reactivity (Clayton et al., 1980).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which can be leveraged to introduce different functional groups or to construct complex molecular architectures. The reactivity of diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate can be modulated by substituents at the 7-position, influencing its potential applications in synthetic organic chemistry (Kurihara et al., 1985).

Scientific Research Applications

  • Synthesis and Reaction Studies :

    • Saito et al. (1974) discussed the synthesis of diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate through the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative, highlighting a plausible reaction mechanism involving a rearrangement (Saito, Hori, Igarashi, & Midorikawa, 1974).
    • Clayton et al. (1980) conducted X-ray analysis of related compounds, contributing to a better understanding of the structural properties of this chemical class (Clayton, Rogers, Smith, Stevenson, & King, 1980).
  • Pharmaceutical Research :

    • Hwang et al. (2012) identified a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent hepatitis C virus (HCV) inhibitor, highlighting its synthesis and structure-activity relationship (Hwang et al., 2012).
    • Frey et al. (2008) discovered 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors, which are potent in inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).
  • Antimicrobial and Antifungal Activities :

    • Ming et al. (2005) reported the synthesis of 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and their antifungal activities, providing insights into potential therapeutic applications (Ming, Wang, Wen, Yang, & Zhang, 2005).
  • Chemical Reactivity and Derivative Synthesis :

    • Zvilichovsky and David (1983) investigated the reaction of phenylmalononitrile with hydrazine, leading to the synthesis of derivatives of 2-aminopyrazolo[1,5-a]pyrimidine, thus expanding the chemical utility of this compound (Zvilichovsky & David, 1983).
    • Bruni et al. (1994) explored the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines for potential benzodiazepine receptor ligands (Bruni, Selleri, Costanzo, Guerrini, & Casilli, 1994).

Future Directions

The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif, including Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

properties

IUPAC Name

diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-14-10-8(12(18)20-4-2)6-15-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFDIPGZEWOPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177947
Record name 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

CAS RN

43024-67-5
Record name 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43024-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 2
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 3
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 4
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Citations

For This Compound
3
Citations
GG Danagulyan, AP Boyakhchyan… - Chemistry of heterocyclic …, 2010 - Springer
Condensation of ethyl 3-aminopyrazole-4-carboxylate (1) with ethyl ethoxymethylenecyanoacetate (2) was carried out with the aim of preparing diethyl 7-aminopyrazolo [1, 5-a] …
Number of citations: 2 link.springer.com
K Saito, I Hori, M Igarashi, H Midorikawa - Bulletin of the Chemical …, 1974 - journal.csj.jp
The reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative in the presence of pyridine in ethanol at room temperature gave ethyl (4-ethoxycarbonyl-5-aminopyrazol…
Number of citations: 35 www.journal.csj.jp
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.